1-(Aminomethyl)cyclobutanamine dihydrochloride
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Overview
Description
1-(Aminomethyl)cyclobutanamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol . It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry . This compound is known for its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclobutanamine dihydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with formaldehyde and ammonium chloride to form the intermediate 1-(aminomethyl)cyclobutanamine, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclobutanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.
Reduction: It can be reduced to form cyclobutanamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanamine derivatives.
Substitution: Substituted cyclobutane derivatives.
Scientific Research Applications
1-(Aminomethyl)cyclobutanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclobutane ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Cyclobutanamine: Shares the cyclobutane ring but lacks the aminomethyl group.
1-(Aminomethyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of cyclobutane.
1-(Aminomethyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-(Aminomethyl)cyclobutanamine dihydrochloride is unique due to its specific cyclobutane ring structure combined with the aminomethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and development .
Properties
IUPAC Name |
1-(aminomethyl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-5(7)2-1-3-5;;/h1-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXDZSDAUESGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440100-10-7 |
Source
|
Record name | 1-(aminomethyl)cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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